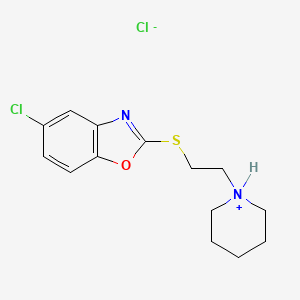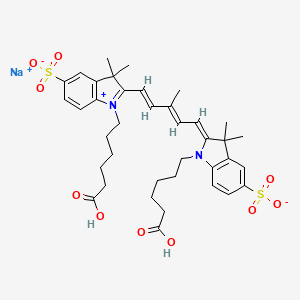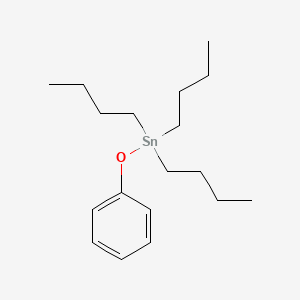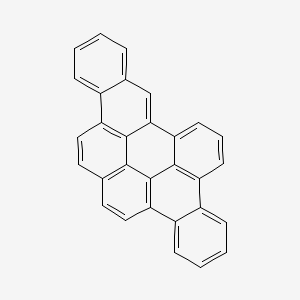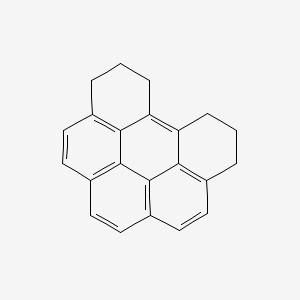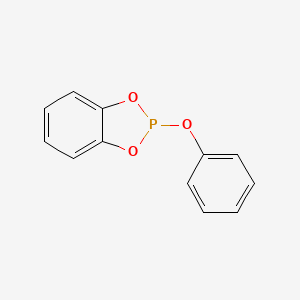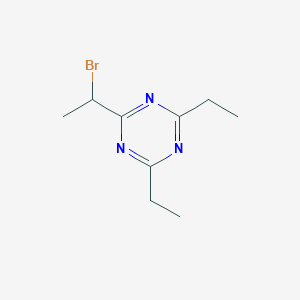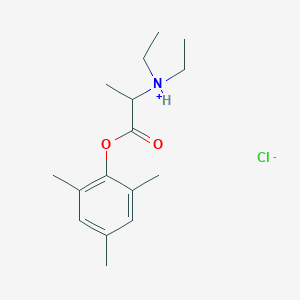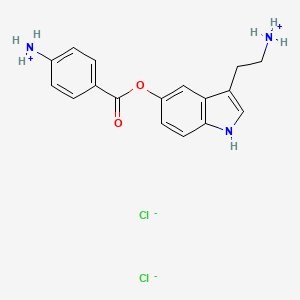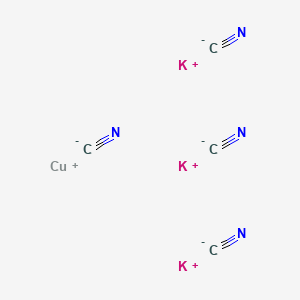
Tripotassium tetra(cyano-C)cuprate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripotassium tetra(cyano-C)cuprate(3-) is an inorganic compound with the chemical formula C4CuK3N4. It is a coordination complex where a central copper ion is surrounded by four cyanide ligands and three potassium ions. This compound is known for its unique chemical properties and applications in various fields, including chemistry and industry .
Méthodes De Préparation
Tripotassium tetra(cyano-C)cuprate(3-) can be synthesized through several methods. One common method involves the reaction of copper chloride with hydrocyanic acid, followed by the addition of potassium hydroxide to neutralize and crystallize the product . The reaction conditions typically require careful control of temperature and pH to ensure the formation of the desired compound.
Analyse Des Réactions Chimiques
Tripotassium tetra(cyano-C)cuprate(3-) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of the copper ion.
Substitution Reactions: The cyanide ligands can be substituted with other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic substrates. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tripotassium tetra(cyano-C)cuprate(3-) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions.
Biology: The compound’s unique properties make it a subject of study in biochemical research.
Industry: It is used in the production of antirust agents to protect metal surfaces.
Mécanisme D'action
The mechanism of action of tripotassium tetra(cyano-C)cuprate(3-) involves its interaction with various molecular targets. The copper ion plays a crucial role in its catalytic activity, facilitating electron transfer and bond formation in chemical reactions. The cyanide ligands also contribute to its reactivity by stabilizing the copper ion and participating in ligand exchange reactions .
Comparaison Avec Des Composés Similaires
Tripotassium tetra(cyano-C)cuprate(3-) can be compared with other similar compounds, such as:
Potassium tetracyanocuprate(I): Similar in structure but with different oxidation states of copper.
Sodium tetracyanocuprate(II): Another coordination complex with sodium ions instead of potassium.
Ammonium tetracyanocuprate(III): Contains ammonium ions and exhibits different chemical properties.
These compounds share some similarities in their coordination chemistry but differ in their reactivity and applications .
Propriétés
Numéro CAS |
14263-73-1 |
|---|---|
Formule moléculaire |
C4CuK3N4 |
Poids moléculaire |
284.91 g/mol |
Nom IUPAC |
tripotassium;copper(1+);tetracyanide |
InChI |
InChI=1S/4CN.Cu.3K/c4*1-2;;;;/q4*-1;4*+1 |
Clé InChI |
KJQBKXNMRVPFNY-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


